Regioisomeric Scaffold Differentiation: 4-Phenyl-2-(thiophen-2-yl) vs. 2-Phenyl-4-(thiophen-2-yl) Thiazole Core Configuration
The target compound and its positional isomer (CAS 23821-62-7) are regioisomers with identical molecular formula (C₁₅H₁₁NO₂S₂) but opposite aryl substituent placement on the thiazole ring. In the published CRTH2 antagonist SAR series (Rist et al., 2010), the 2-position of the 4-phenylthiazol-5-ylacetic acid scaffold has been shown to accommodate diverse substituents including benzyl, benzhydryl, and heteroaryl groups, with binding affinity varying from low nanomolar to micromolar depending on the specific 2-substituent [1]. The 4-phenyl group is a conserved pharmacophoric element for CRTH2 binding; swapping it to the 2-position (as in CAS 23821-62-7) places the phenyl outside the optimized binding pocket, which is predicted to abolish or severely reduce CRTH2 affinity based on established SAR trends [1][2]. The thiophen-2-yl at the 2-position (target compound) provides a sulfur-containing heteroaromatic with distinct electronic properties (HOMO-LUMO gap, polarizability) compared to phenyl, influencing both biological target engagement and materials-science applications [3].
| Evidence Dimension | Regioisomeric configuration of aryl substituents on thiazole core |
|---|---|
| Target Compound Data | 4-Phenyl at thiazole C4; thiophen-2-yl at thiazole C2; acetic acid at C5 (CAS 930543-12-7) |
| Comparator Or Baseline | 2-Phenyl at thiazole C2; thiophen-2-yl at thiazole C4; acetic acid at C5 (CAS 23821-62-7) |
| Quantified Difference | No direct quantitative comparison between these two exact regioisomers has been published in peer-reviewed literature. SAR from the CRTH2 series indicates that 4-phenyl is critical for receptor binding; the 2-position modulates potency over a >100-fold range depending on substituent identity [1]. |
| Conditions | SAR established via human CRTH2 receptor binding assay (radioligand displacement) and functional assays (BRET, cAMP) in CHO and HEK293 cells [1] |
Why This Matters
Procurement of the incorrect regioisomer (CAS 23821-62-7) would introduce a structurally distinct compound with unvalidated biological activity, potentially invalidating SAR studies or lead optimization campaigns built on the 4-phenylthiazole pharmacophore.
- [1] Rist, Ø., Grimstrup, M., Receveur, J.-M., Frimurer, T. M., Ulven, T., Mathiesen, J. M., Kostenis, E., & Högberg, T. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(3), 1177–1180. View Source
- [2] Grimstrup, M., Rist, Ø., Receveur, J.-M., Frimurer, T. M., Ulven, T., Mathiesen, J. M., Kostenis, E., & Högberg, T. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(3), 1181–1185. View Source
- [3] Wang, Z., Wang, H., Liang, M., Tan, Y., Cheng, F., Sun, Z., & Xue, S. (2015). Novel D-π-A carbazole sensitizers with 4-phenyl-2-(thiophen-2-yl)thiazole as π-bridge for dye-sensitized solar cells. Dyes and Pigments, 120, 126–135. View Source
